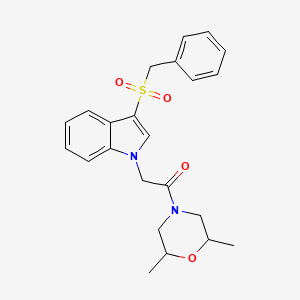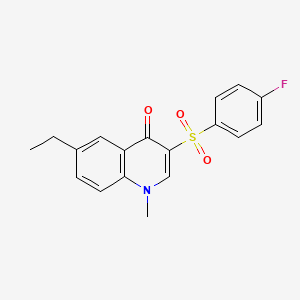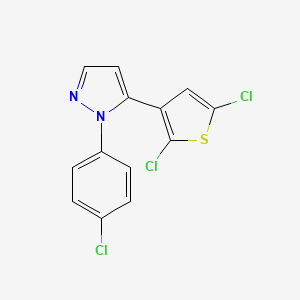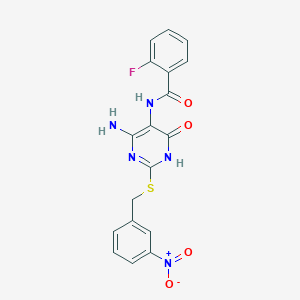![molecular formula C13H17N B2618019 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287280-72-0](/img/structure/B2618019.png)
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields, including medicinal chemistry and materials science . The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes due to its ability to enhance the solubility, potency, and metabolic stability of drug candidates .
准备方法
The synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine can be achieved through several synthetic routes. One common method involves the metal-free homolytic aromatic alkylation of benzene . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale industrial production . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial applications .
化学反应分析
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a bioisostere to improve the pharmacokinetic properties of drug candidates . Its unique structure enhances the solubility, potency, and metabolic stability of drugs, making it a valuable tool in drug design . In materials science, the compound is used as a molecular rod or rotor, and as a supramolecular linker unit in the development of liquid crystals, FRET sensors, and metal-organic frameworks . Additionally, it has applications in the synthesis of complex organic molecules and as a building block in the development of new materials .
作用机制
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules . This can enhance its binding affinity and selectivity for certain targets, leading to improved therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine is unique compared to other similar compounds due to its three-dimensional structure and its ability to act as a bioisostere for various functional groups . Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and bicyclo[1.1.1]pentan-1-carboxylic acid . These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
属性
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSMTXWUBUOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2617947.png)
![methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2617948.png)
![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)



![4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2617955.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide](/img/structure/B2617956.png)
![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2617959.png)
